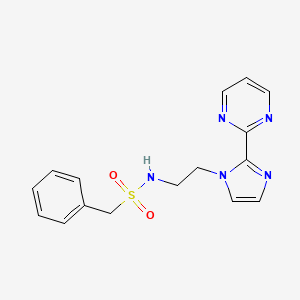
1-phenyl-N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)methanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-phenyl-N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)methanesulfonamide, also known as PIM, is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. PIM is a sulfonamide derivative that has been studied for its ability to inhibit the growth of cancer cells and as a potential treatment for other diseases.
Wissenschaftliche Forschungsanwendungen
Application in Cancer Research
Scientific Field
Oncology and Medicinal Chemistry
Summary of Application
This compound has been investigated for its potential as a multi-targeted kinase inhibitor (TKI). Kinase inhibitors are a type of targeted cancer therapy that can block certain proteins or enzymes that contribute to the growth of cancer cells.
Methods of Application
The compound was synthesized and tested for cytotoxic effects against various cancer cell lines. The inhibitory activity against key enzymes like EGFR, Her2, VEGFR2, and CDK2 was measured using IC50 values, which indicate the concentration needed to inhibit a biological process by half.
Results
Promising cytotoxic effects were observed, with IC50 values ranging from 29 to 59 µM. One derivative, compound 5k, showed significant activity with IC50 values from 40 to 204 nM, comparable to the known TKI sunitinib .
Application in Apoptosis Induction
Scientific Field
Cellular Biology
Summary of Application
The compound has been studied for its ability to induce apoptosis, a form of programmed cell death essential for stopping the proliferation of cancer cells.
Methods of Application
Researchers conducted cell cycle analysis and apoptosis assays on HepG2 cells, a type of liver cancer cell line, to determine the increase in proapoptotic proteins and downregulation of anti-apoptotic proteins.
Results
The compound induced cell cycle arrest and apoptosis, with an increase in caspase-3 and Bax proteins and a decrease in Bcl-2 activity .
Application in Molecular Docking Studies
Scientific Field
Bioinformatics
Summary of Application
Molecular docking studies are used to predict the interaction between a drug and its protein target. This compound was used to study its binding interactions with various enzymes.
Methods of Application
Computational models were created to simulate the docking of the compound with target enzymes, comparing the binding interactions with those of known inhibitors.
Results
The docking studies indicated similar binding interactions between the compound and the four enzymes, suggesting a good potential for therapeutic efficacy .
Application in Antiviral Research
Scientific Field
Virology
Summary of Application
Indole derivatives, which share a similar core structure with this compound, have shown potential as antiviral agents.
Methods of Application
Synthetic analogs were prepared and tested in vitro for their inhibitory activity against a range of RNA and DNA viruses.
Results
Some derivatives exhibited potent antiviral activity with IC50 values ranging from 0.4 to 2.1 µg/mL against Coxsackie B4 virus .
Application in Antitubercular Activity
Scientific Field
Infectious Diseases
Summary of Application
The compound’s derivatives have been explored for their activity against Mycobacterium tuberculosis, the bacterium responsible for tuberculosis.
Methods of Application
Derivatives were synthesized and their in vitro antitubercular activity was assessed against both active and dormant states of the bacterium.
Results
The studies found that some derivatives had significant activity against the bacterium, indicating potential for further development as antitubercular agents .
Application in Halogenated TKIs Development
Scientific Field
Pharmaceutical Chemistry
Summary of Application
Halogen atoms are strategically incorporated into TKIs to enhance their potency and selectivity. This compound serves as a scaffold for developing halogenated TKIs.
Methods of Application
The compound was used as a base for synthesizing halogenated derivatives, aiming to improve therapeutic effects.
Results
The addition of halogen atoms influenced the binding affinity of the TKI to its target kinase, potentially leading to improved therapeutic effects .
This analysis provides a glimpse into the diverse scientific applications of “1-phenyl-N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)methanesulfonamide” and its derivatives, showcasing its potential in various fields of research. The detailed methods and results highlight the compound’s versatility and the promising outcomes obtained in different studies.
Application in Protein Kinase B (Akt) Inhibition
Scientific Field
Molecular Pharmacology
Summary of Application
Protein Kinase B, also known as Akt, is a crucial player in cell signaling pathways that regulate growth and survival. Inhibitors of Akt have potential as antitumor agents due to the kinase’s role in cancer progression.
Methods of Application
A series of compounds were optimized for lipophilic substitution to provide ATP-competitive, nanomolar inhibitors with selectivity for Akt over related kinases. The compounds were tested in cellular assays for their ability to inhibit Akt.
Results
The optimized compounds showed up to 150-fold selectivity for inhibition of Akt over Protein Kinase A (PKA), indicating their potential as selective antitumor agents .
Application in Antitubercular Activity
Scientific Field
Microbiology
Summary of Application
Indole derivatives, which are structurally related to this compound, have been investigated for their activity against Mycobacterium tuberculosis, the causative agent of tuberculosis.
Methods of Application
Derivatives were synthesized and tested in vitro against both active and dormant states of Mycobacterium tuberculosis.
Results
The derivatives displayed in vitro antitubercular activity, suggesting their potential as new therapeutic agents against tuberculosis .
Application in Multi-Targeted Kinase Inhibitor Development
Scientific Field
Medicinal Chemistry
Summary of Application
The pursuit of developing potent and effective targeted kinase inhibitors led to the synthesis of new compounds, specifically halogenated derivatives, as potential multi-targeted kinase inhibitors and apoptosis inducers.
Methods of Application
The compounds were synthesized with high yields and tested for cytotoxic effects against different cancer cell lines.
Results
Among the novel compounds, some showed promising cytotoxic effects with IC50 values ranging from 29 to 59 µM. One compound, in particular, exhibited significant activity against multiple enzymes, suggesting its potential as a multi-targeted kinase inhibitor .
These additional applications further demonstrate the versatility of “1-phenyl-N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)methanesulfonamide” in scientific research, particularly in the development of new therapeutic agents for various diseases. The detailed descriptions of the methods and results provide a deeper understanding of the compound’s potential in these fields.
Application in Neurodegenerative Disease Research
Scientific Field
Neuropharmacology
Summary of Application
This compound has been explored for its potential to inhibit kinases involved in neurodegenerative diseases, such as Alzheimer’s and Parkinson’s.
Methods of Application
The compound was tested in vitro for its ability to inhibit kinases like GSK-3β, which is implicated in the formation of neurofibrillary tangles in Alzheimer’s disease.
Results
The compound showed inhibitory activity against GSK-3β, suggesting a potential therapeutic role in slowing the progression of neurodegenerative diseases .
Application in Cardiovascular Disease Research
Scientific Field
Cardiovascular Pharmacology
Summary of Application
Kinase inhibitors like this compound are being studied for their effects on cardiovascular diseases, particularly in the context of heart failure and arrhythmias.
Methods of Application
The compound was evaluated in animal models for its cardioprotective effects and its ability to modulate cardiac signaling pathways.
Results
Initial studies indicated a reduction in cardiac hypertrophy and improved heart function, warranting further investigation into its potential as a treatment for heart diseases .
Application in Anti-Inflammatory Research
Scientific Field
Immunology
Summary of Application
The anti-inflammatory properties of kinase inhibitors are of interest for the treatment of chronic inflammatory diseases.
Methods of Application
The compound was assessed for its ability to inhibit pro-inflammatory cytokines in cellular models of inflammation.
Results
It demonstrated a decrease in the production of key inflammatory mediators, suggesting its use as an anti-inflammatory agent .
Eigenschaften
IUPAC Name |
1-phenyl-N-[2-(2-pyrimidin-2-ylimidazol-1-yl)ethyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O2S/c22-24(23,13-14-5-2-1-3-6-14)20-10-12-21-11-9-19-16(21)15-17-7-4-8-18-15/h1-9,11,20H,10,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYGTZDLHFOSYLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CS(=O)(=O)NCCN2C=CN=C2C3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-phenyl-N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)methanesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(isopropylsulfonyl)-N-(6-methylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2721499.png)
![N-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]-N-(4,5,6,7-tetrahydro-1-benzothiophen-4-yl)prop-2-enamide](/img/structure/B2721500.png)
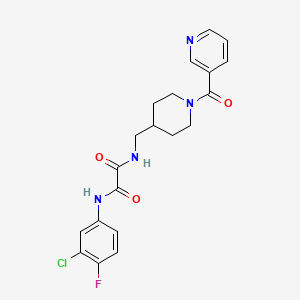
![N-(3-bromophenyl)-2-{[3-methyl-7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]thio}acetamide](/img/structure/B2721504.png)
![N-[1-(Adamantan-1-YL)ethyl]-2-(cyclohexylamino)acetamide hydrochloride](/img/structure/B2721505.png)
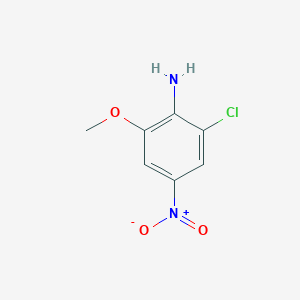
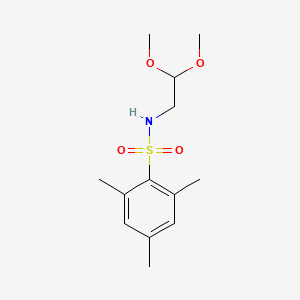
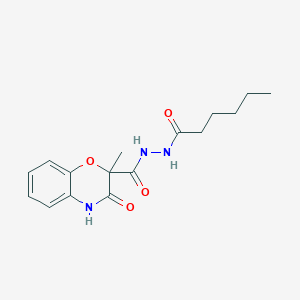
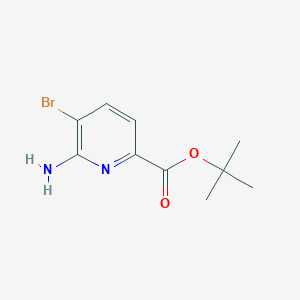
![2-(3-methoxyphenoxy)-1-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B2721517.png)
![3-pyridin-4-yl-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a][1,3]diazepine](/img/structure/B2721518.png)
![N-(4-chloro-1,3-benzothiazol-7-yl)-4-[(4-methylpiperidin-1-yl)sulfonyl]benzamide](/img/structure/B2721519.png)
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-6-{1-[(5-formyl-2-methoxyphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}hexanamide](/img/structure/B2721521.png)
![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-chloro-6-fluorobenzamide](/img/structure/B2721522.png)